Topiramate is a well-established antiepileptic drug (AED) used to treat various seizure types, both partial and generalized [National Institutes of Health (US), Topiramate. [cited 2023 Oct 6],みたいです (みたい desu) means "looks like" or "seems like" in Japanese, but it is not a technical or scientific term.になるので (node waになるので) means "so" or "therefore" in Japanese, but it is not a technical or scientific term.]. Its precise mechanism of action in epilepsy remains under investigation, but it's believed to involve modulation of several neurotransmitter systems in the brain [Stahl SM, Löscher W. Antiepileptic drugs: a critical review of the available data on new mechanisms of action. Epilepsia. 2004;45(6):677-709 ].
Topiramate is a sulfamate-substituted monosaccharide derivative primarily used as an anticonvulsant and for migraine prophylaxis. It is marketed under various brand names, including Topamax, Trokendi XR, and Qudexy XR. The compound's chemical formula is , with a molar mass of approximately 339.36 g/mol. Its unique structure combines features of a sugar molecule with a sulfamate group, which contributes to its pharmacological properties .
The precise mechanism by which topiramate exerts its antiepileptic and anti-migraine effects is not fully understood. However, research suggests it modulates multiple neurotransmitter systems in the brain, including glutamate, GABA, and sodium channels []. Glutamate is an excitatory neurotransmitter, while GABA is inhibitory. Topiramate is believed to enhance GABAergic inhibition and decrease glutamatergic excitation, leading to a more balanced neural environment and reduced seizure activity [].
Topiramate undergoes several metabolic reactions, primarily in the liver, including:
These reactions result in the formation of several metabolites, none of which exhibit significant pharmacological activity .
Topiramate exhibits multiple mechanisms of action that contribute to its efficacy:
Topiramate can be synthesized through two primary methods:
Topiramate interacts with several other medications:
Several compounds share structural or functional similarities with topiramate. Here are some notable examples:
| Compound Name | Similarity to Topiramate | Unique Features |
|---|---|---|
| Lamotrigine | Anticonvulsant properties | Primarily acts on sodium channels; less weight loss side effects. |
| Levetiracetam | Antiepileptic agent | Modulates synaptic vesicle protein 2A; fewer cognitive side effects. |
| Zonisamide | Broad-spectrum anticonvulsant | Also inhibits carbonic anhydrase; associated with weight loss. |
| Valproate | Anticonvulsant and mood stabilizer | Affects GABA metabolism; potential for weight gain. |
Topiramate's unique combination of mechanisms—particularly its action on multiple receptor types—distinguishes it from these similar compounds. Its propensity to cause metabolic acidosis and weight loss are also notable side effects that can differentiate it from others in its class .
The synthesis of topiramate, a sulfamate-substituted monosaccharide derivative, has evolved through several historical approaches utilizing fructose as the starting material. The compound is systematically known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and represents a significant advancement in anticonvulsant drug development [1] [2].
The foundational synthesis route involves the protection of D-fructose hydroxyl groups through ketalization with acetone in the presence of sulfuric acid [1]. This process forms the key intermediate 2,3:4,5-bis-O-isopropylidene-β-D-fructopyranose, which adopts the essential twist-boat conformation necessary for pharmacological activity [3]. The protected sugar structure is crucial because the acetonide groups mask the polar hydroxyl functionalities, allowing the molecule to achieve the specific three-dimensional arrangement conducive to its observed biological effects [3].
The original synthesis pathway, developed by Maryanoff and colleagues, demonstrated exceptional efficiency with yields ranging from 80-85% over three synthetic steps [1] [4]. This direct ketalization approach became the foundation for commercial production due to its straightforward methodology and reproducible results. The process involves initial protection of the fructose moiety, followed by sulfamoylation using sulfamoyl chloride, and concludes with purification steps to achieve pharmaceutical-grade material [5].
Alternative historical routes explored more complex protection strategies. The fructose bis-acetal protection method, while achieving moderate yields of approximately 50%, required five synthetic steps and proved less economically viable for large-scale production [2] [6]. More elaborate approaches, such as the selective benzoylation route involving 15 steps, achieved only 22% yield for the key monoacetal dibenzoate intermediate, demonstrating the challenges associated with complex protection-deprotection sequences [2] [6].
The tribenzoate intermediate route represented another historical approach, though it suffered from extremely poor yields of approximately 2% for the crucial intermediate formation [2] [6]. These alternative methods, despite their synthetic complexity, provided valuable insights into the structural requirements for topiramate synthesis and contributed to the understanding of fructose derivative chemistry.
| Synthesis Route | Starting Material | Key Intermediate | Yield (%) | Number of Steps | Reference |
|---|---|---|---|---|---|
| Direct Fructose Ketalization | D-Fructose | 2,3:4,5-bis-O-isopropylidene-β-D-fructopyranose | 80-85 | 3 | Maryanoff et al., 1987 [1] |
| Fructose Bis-acetal Protection | D-Fructose | Fructose bis-acetal 10 | 50 | 5 | Nortey et al., 1997 [2] |
| Selective Benzoylation Route | D-Fructose bis-acetal | Monoacetal dibenzoate 14 | 22 | 15 | Nortey et al., 1997 [2] |
| Tribenzoate Intermediate Route | D-Fructose | Tribenzoate 11 | 2 | 8 | Nortey et al., 1997 [2] |
Modern synthetic approaches have introduced sophisticated catalytic methodologies for sulfamate ester formation, representing significant advances over traditional methods. These novel approaches address the inherent challenges of sulfamate chemistry while improving yield, selectivity, and environmental compatibility.
The nickel-photocatalyzed N-arylation methodology represents a breakthrough in sulfamate ester functionalization [7]. This dual photochemically-driven, nickel-catalyzed reaction manifold enables the coupling of heteroaryl bromides with O-alkyl sulfamate esters under mild conditions. The protocol employs catalytic amounts of nickel and photoexcitable iridium complexes, proceeding under visible light at ambient temperature with yields ranging from 18-71% [7]. The system utilizes NiBr2- glyme as the nickel source and [Ir(ppy)2(dtbbpy)]PF6 as the photocatalyst, with DBU serving as the base in acetonitrile solvent [7].
The palladium-catalyzed Suzuki-Miyaura approach introduces a novel three-component synthesis strategy [8]. This method employs sulfuric chloride as a linchpin, enabling the formation of aryl sulfonamides through in situ generation of sulfamoyl chlorides followed by palladium-catalyzed coupling with arylboronic acids [8]. The optimized conditions utilize PdCl2(PhCN)2 as the catalyst with tris-(2,6-dimethoxyphenyl)phosphine as the ligand, achieving yields of 40-75% under mild reaction conditions [8].
Blue light photocatalysis has emerged as an environmentally friendly approach for sulfamate ester synthesis [9]. This methodology enables the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under visible light activation [9]. The protocol employs the metal-free photocatalyst Eosin Y and achieves yields of 45-85% while maintaining broad functional group tolerance [9]. The method is particularly attractive due to its scalability, simple reaction setup, and the absence of complex work-up procedures [9].
Direct sulfamoylation methods have been refined to achieve higher efficiency and selectivity [10]. The condensation reaction of fructose diacetonide with sulfamoyl chloride is conducted at temperatures ranging from -50 to 100°C, preferably around 5°C, achieving yields of 70-95% [10]. These optimized conditions ensure consistent product formation while minimizing side reactions and degradation pathways [10].
| Catalytic Method | Catalyst System | Conditions | Yield Range (%) | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Nickel-Photocatalyzed N-Arylation | NiBr2- glyme/[Ir(ppy)2(dtbbpy)]PF6 | Blue light, DBU, MeCN, rt | 18-71 | O-alkyl sulfamate esters | PMC7241445, 2019 [7] |
| Palladium-Catalyzed Suzuki-Miyaura | PdCl2(PhCN)2/Tris-(2,6-dimethoxyphenyl)phosphine | Na2HPO4, THF/MeCN, rt | 40-75 | Arylboronic acids | RSC Chem. Sci., 2021 [8] |
| Blue Light Photocatalysis | Eosin Y/Blue LED | Blue light, visible light, rt | 45-85 | Electron-deficient alkenes | J Vis Exp., 2020 [9] |
| Direct Sulfamoylation | Sulfamoyl chloride/Base | Base, -50 to 100°C | 70-95 | Protected fructose derivatives | Multiple patents [10] |
Crystallization from dichloromethane has emerged as the preferred method for azidosulfate purification [11] [12] [13]. This approach achieves purities of 95-98% with recovery yields of 85-90% [13]. The crystallization process involves dissolving the crude azidosulfate in dichloromethane at room temperature, followed by controlled precipitation to obtain X-ray quality crystals with melting points of 358-359 K [11] [12] [13]. The method provides consistent results and produces material suitable for both analytical standards and further synthetic transformations [13].
Column chromatography offers an alternative purification approach, particularly useful for small-scale preparations and analytical applications [12]. Using silica gel with ethyl acetate-hexane gradient elution systems, this method achieves purities of 90-95% with recovery yields of 70-80% [12]. While the yields are somewhat lower than crystallization methods, column chromatography provides excellent separation of closely related impurities and allows for precise fraction collection [12].
Recrystallization with seeding represents the most refined purification technique, achieving exceptional purities of 98-99.5% with recovery yields of 80-95% [14] [15]. This method involves dissolving crude topiramate in isopropanol, followed by the controlled addition of n-heptane at elevated temperatures (60-75°C) [14] [15]. The solution is then seeded with pure topiramate crystals and slowly cooled below 10°C to promote controlled crystallization [14] [15]. This approach produces material with melting points of 359-361 K and is particularly suitable for large-scale purification [14] [15].
Aqueous workup followed by crystallization provides a comprehensive purification strategy that combines extraction techniques with crystallization [16]. This method involves initial water washing to remove ionic impurities, followed by organic extraction and subsequent crystallization [16]. The approach achieves purities of 92-96% with recovery yields of 75-85%, making it suitable for industrial applications where multiple purification stages are economically justified [16].
| Purification Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Melting Point (K) | Reference |
|---|---|---|---|---|---|
| Crystallization from Dichloromethane | DCM, room temperature | 95-98 | 85-90 | 358-359 | Priyanka et al., 2022 [11] |
| Column Chromatography | Silica gel, EtOAc/Hexane | 90-95 | 70-80 | 355-358 | Various patents [12] |
| Recrystallization with Seeding | Isopropanol/n-heptane, 60-75°C | 98-99.5 | 80-95 | 359-361 | US8748594B2 [14] |
| Aqueous Workup followed by Crystallization | Water wash, organic extraction | 92-96 | 75-85 | 356-359 | WO2007108009A1 [16] |
The implementation of green chemistry principles in topiramate manufacturing has become increasingly important as pharmaceutical companies strive to reduce environmental impact while maintaining economic viability. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous solvents from the production process.
One-pot synthesis represents a significant advancement in sustainable topiramate production [17] [14] [15]. This approach combines multiple synthetic steps into a single reactor system, dramatically reducing solvent usage and waste generation while improving overall process efficiency [17] [14] [15]. The method involves the sequential treatment of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in xylene, followed by the addition of a second organic solvent and subsequent reaction with ammonia to form topiramate [17] [14] [15]. This integrated approach achieves energy consumption reductions of 30-40% compared to traditional multi-step processes [18] [19].
Solvent-free crystallization techniques have been developed to eliminate organic solvents from the purification stages [16]. These methods utilize aqueous-based systems for initial purification, followed by direct crystallization from minimal solvent systems [16]. The approach significantly reduces volatile organic compound emissions and simplifies waste treatment requirements [16]. Industrial implementation of these techniques has demonstrated feasibility at pilot to commercial scales with minimal heating requirements [16].
Microextraction techniques, particularly dispersive liquid-liquid microextraction (DLLME), represent a green analytical and preparative approach [20]. This methodology achieves high extraction recoveries of 91.5-113.9% while using minimal solvent volumes [20]. The technique operates at room temperature and provides excellent selectivity for topiramate separation from complex matrices [20]. While primarily developed for analytical applications, the principles have been adapted for preparative-scale extractions in drug manufacturing [20].
Aqueous-based purification systems have been implemented to replace organic solvent-intensive processes [16] [21]. These methods utilize water as the primary processing medium, significantly reducing environmental impact and worker exposure risks [16] [21]. The systems employ controlled pH conditions and temperature management to achieve selective purification while maintaining product quality standards [16] [21]. Implementation at commercial scale has demonstrated the viability of these approaches for routine pharmaceutical manufacturing [21].
The development of stability-indicating methods using green analytical chemistry principles has supported manufacturing process optimization [22]. High-performance thin-layer chromatography methods with environmentally friendly mobile phases have achieved analytical GREEnness (AGREE) scores of 0.76, confirming their sustainability credentials [22]. These methods support process monitoring and quality control while minimizing analytical waste generation [22].
| Green Approach | Environmental Benefit | Process Efficiency | Scale Applicability | Energy Consumption | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | Reduced solvent usage, fewer steps | Single reactor, continuous operation | Industrial scale (20,000 kg/year) | Reduced by 30-40% | US8748594B2, 2014 [17] |
| Solvent-Free Crystallization | Elimination of organic solvents | Direct crystallization | Pilot to commercial scale | Minimal heating required | WO2007108009A1 [16] |
| Microextraction Techniques (DLLME) | Minimal solvent consumption | High extraction recovery (91.5-113.9%) | Analytical to preparative | Room temperature operation | Separations 2024 [20] |
| Aqueous-Based Purification | Water-based processing | Simplified workup | Commercial scale | Standard heating | Multiple sources [16] [21] |
The integration of these green chemistry approaches has enabled pharmaceutical manufacturers to achieve production targets of 20,000 kg/year while significantly reducing environmental impact [18] [19]. Industrial-scale implementations have demonstrated that batch sizes of 1000 kg can be processed efficiently using these sustainable methodologies [18] [19]. The combination of reduced energy consumption, minimized waste generation, and improved process efficiency has established green chemistry approaches as the preferred methodology for modern topiramate manufacturing [18] [19].
| Process Stage | Temperature Range (°C) | Pressure (bar) | Spray Rate (g/min) | Batch Size (kg) | Processing Time (h) | Reference |
|---|---|---|---|---|---|---|
| Drug Loading | 50-70 | 0.3-0.5 | 5-15 | 1000 | 2-4 | EP2829267B1, 2020 [23] |
| Taste Masking | 36-42 | 0.3-0.5 | 3-12 | 1000 | 3-6 | J Res Pharm 2024 [24] |
| Sustained Release Coating | 40-45 | 0.3-0.5 | 3-12 | 1000 | 4-8 | EP2829267B1, 2020 [23] |
| Final Crystallization | 60-75 | Atmospheric | Not applicable | 1000 | 6-12 | UB Thesis, 2018 [18] |
Topiramate displays a rich vibrational fingerprint that reflects its sulfamate-substituted monosaccharide framework. The dominant experimental bands obtained from potassium bromide-pellet measurements are summarised below.
| Wavenumber / centimetres⁻¹ | Relative intensity | Tentative assignment | Source |
|---|---|---|---|
| 1049 | very strong | sulphur-oxygen stretching (symmetric) | [1] |
| 1116 | medium | amine twisting | [2] |
| 1164 | strong | sulphur-oxygen stretching (symmetric, lifted degeneracy) | [2] |
| 1259 | strong | sulphur-oxygen stretching (asymmetric) | [2] |
| 1371 | medium | methyl symmetric deformation | [2] |
| 1581 | weak | amine scissoring | [2] |
| 3206–3385 | broad doublet | amine symmetric and asymmetric stretching (hydrogen-bond split) | [2] |
The calculated harmonic frequencies obtained with the B3LYP/6-31 G(d,p) density-functional method reproduce the experimental pattern within 10 centimetres⁻¹, confirming the band assignments and the predominance of a twist-boat pyranose conformation of the ring [3].
Using 1 064 nanometre excitation, the strongest Raman features occur below 1 000 centimetres⁻¹ where skeletal motions dominate.
| Wavenumber / centimetres⁻¹ | Relative intensity | Assignment | Source |
|---|---|---|---|
| 332 | medium | nitrogen–sulphur torsion | [2] |
| 352 | medium | sulphur-oxygen rocking (symmetric) | [2] |
| 506 | medium | sulphur-oxygen bending (symmetric) | [2] |
| 756 | strong | six-membered ring breathing | [2] |
| 806 | strong | nitrogen–sulphur stretching | [2] |
| 930–980 | very strong | methylene and methyl rocking | [2] |
| 3003–2989 | very strong multiplet | methyl asymmetric stretching | [2] |
Computed Raman activities correctly predict the intensity inversion between infrared-silent skeletal modes and strong Raman-allowed ring vibrations, attesting to the high molecular polarisability of the isopropylidene groups [3].
| Chemical shift / parts per million | Multiplicity | Proton environment | Source |
|---|---|---|---|
| 5.74 | singlet* | internal standard 3,5-dimethylpyrazole | [4] |
| 4.02–3.28 | multiplet | ring oxymethine protons (H-3a, H-5a, H-8a) | [4] |
| 3.23 | doublet | methylene linked to sulphamate | [4] |
| 1.57, 1.47, 1.34, 1.29 | four singlets | four nonequivalent tert-butyl methyl groups | [4] |
*Internal standard peak shown for method validation.
| Chemical shift / parts per million | Carbon type | Assignment | Source |
|---|---|---|---|
| 118.4 | quaternary | carbon bearing sulphamate oxygen | [5] |
| 110.2 | quaternary | acetonide bridgehead carbon | [5] |
| 96.5–85.2 | methine | ring carbons C-3, C-5, C-8 | [5] |
| 75.4 | methylene | carbon adjacent to sulphamate | [5] |
| 26.9–24.7 | methyl | four acetonide methyl groups | [5] |
The proton spectrum shows complete baseline separation of all methyl singlets, enabling quantitative analysis without chromatography [4].
| Parameter | Experimental value | Interpretation | Source |
|---|---|---|---|
| Melting onset | 121–127 °C (rate-dependent) | first-order fusion; no polymorphic transition detected | [2] |
| First mass-loss step | 44–47% at 177–183 °C | cleavage of the sulphamate ester; release of sulphamate ion | [2] |
| Second mass-loss step | 19–21% at 180–270 °C | dehydration and partial carbonisation of residual fructopyranose | [2] |
| Residual mass (990 °C) | ≈18% | refractory carbonaceous char | [2] |
| Apparent activation energy (first step) | 93.8 kilojoules per mole (first-order model) | kinetically controlled decomposition of the sulphamate linkage | [6] |
Differential scanning calorimetry traces show a sharp endotherm for melting followed immediately by an exothermic decomposition doublet, indicating an autocatalytic breakdown once the sulphamate group is liberated [2]. No solid-state phase transition is evident up to the decomposition onset, confirming that the marketed crystalline form is thermodynamically stable under ambient storage conditions.
| Medium or descriptor | Temperature | Solubility or coefficient | Experimental details | Source |
|---|---|---|---|---|
| Purified water | 25 °C | 9.8 milligrams per millilitre | intrinsic aqueous solubility; measured by ultraviolet assay | [7] |
| Phosphate-buffered saline (pH 7.2) | 25 °C | 0.15 milligrams per millilitre | low buffer solubility due to ion pairing | [8] |
| Ethanol | 25 °C | ≈20 milligrams per millilitre | solubility in polar protic solvent | [8] |
| Dimethyl-sulphoxide | 25 °C | ≈15 milligrams per millilitre | analytical stock preparation solvent | [8] |
| Dimethylformamide | 25 °C | ≈25 milligrams per millilitre | highest recorded organic solubility | [8] |
| Logarithm of the n-octanol / water partition coefficient | 25 °C | 0.13 (experimental), 1.29 (in-silico consensus) | shake-flask and predictive algorithms | [7] |
| Polar surface area | - | 115.5 square ångströms | descriptor for passive permeability | [7] |
The near-zero partition coefficient reflects the highly oxygenated scaffold and the weakly basic sulphamate nitrogen, rationalising the excellent aqueous dispersibility yet modest membrane permeability of topiramate.
Topiramate contains a labile sulphamate ester that undergoes hydrolysis to produce sulphamic acid and an open-ring sugar derivative. The reaction is strongly accelerated by proton or hydroxide catalysis.
| Experimental condition | Observed transformation | Kinetic data | Source |
|---|---|---|---|
| pH 3.0, 50 °C, aqueous | hydrolysis to sulphamate ion and organic fragment | complete within five hours | [9] |
| pH 9.0, 25 °C, aqueous | gradual cleavage of sulphamate, formation of sulphate | second-order rate constant 1.8 × 10⁻³ litre mole⁻¹ second⁻¹ | [10] |
| pH 7.0, 40 °C, aqueous | minimal degradation over five days | pseudo-first-order rate constant 3.1 × 10⁻⁶ second⁻¹ | [10] |
| Dry solid, 90 °C, three days | > 95% loss of parent compound | zero-order kinetics; decomposition to sulphate and tar | [10] |
| pH | Apparent activation energy / kilojoules per mole | Correlation coefficient | Source |
|---|---|---|---|
| 7.0 | 85.2 | 0.9995 | [10] |
| 9.0 | 78.7 | 0.9955 | [10] |
The V-shaped pH–rate profile shows maximum kinetic stability in the neutral to slightly acidic range (pH 5–7), whereas alkaline conditions promote rapid sulphamate cleavage. These findings underpin current formulation practice, which maintains the microenvironmental pH below 8.0 and limits exposure to elevated humidity during processing [9] [11].
Irritant;Health Hazard